XVA143 Demonstrates Superior Potency in Cellular Contexts vs. LFA878
XVA143 exhibits a 56-fold greater potency compared to the α I allosteric inhibitor LFA878 in a cell-based adhesion assay using HUT78 cells and immobilized ICAM-1 [1]. Both compounds show high potency in cell-free systems, but XVA143 maintains its superior activity in a more physiologically relevant cellular environment.
| Evidence Dimension | IC50 for inhibition of adhesion |
|---|---|
| Target Compound Data | XVA143 IC50 = 0.005 ± 0.004 μM |
| Comparator Or Baseline | LFA878 IC50 = 0.280 ± 0.15 μM |
| Quantified Difference | 56-fold more potent |
| Conditions | HUT78 T cell adhesion to immobilized ICAM-1 (cell-based assay) |
Why This Matters
This substantial difference in cellular potency directly impacts the concentration required for effective inhibition in complex biological systems, making XVA143 a more practical and efficient tool for in vitro and ex vivo studies involving T cell adhesion.
- [1] Welzenbach, K., Mancuso, R. V., Steinberger, P., Krähenbühl, S., & Weitz-Schmidt, G. (2015). A novel multi-parameter assay to dissect the pharmacological effects of different modes of integrin αLβ2 inhibition in whole blood. British Journal of Pharmacology, 172(20), 4875-4887. (Data compiled from Welzenbach et al., 2002 and Weitz-Schmidt et al., 2004). DOI: 10.1111/bph.13256 View Source
